Methyl 4-(piperazin-2-YL)benzoate diacetate
CAS No.:
Cat. No.: VC16548120
Molecular Formula: C16H24N2O6
Molecular Weight: 340.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H24N2O6 |
|---|---|
| Molecular Weight | 340.37 g/mol |
| IUPAC Name | acetic acid;methyl 4-piperazin-2-ylbenzoate |
| Standard InChI | InChI=1S/C12H16N2O2.2C2H4O2/c1-16-12(15)10-4-2-9(3-5-10)11-8-13-6-7-14-11;2*1-2(3)4/h2-5,11,13-14H,6-8H2,1H3;2*1H3,(H,3,4) |
| Standard InChI Key | ZQYWNGDCNNLWCV-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)O.CC(=O)O.COC(=O)C1=CC=C(C=C1)C2CNCCN2 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
Methyl 4-(piperazin-2-YL)benzoate diacetate features a methyl benzoate group substituted at the para position with a piperazine ring, which is further acetylated at one nitrogen atom. The IUPAC name, acetic acid; methyl 4-piperazin-2-ylbenzoate, reflects this arrangement. Key structural attributes include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₄N₂O₆ |
| Molecular Weight | 340.37 g/mol |
| InChI Key | ZQYWNGDCNNLWCV-UHFFFAOYSA-N |
The piperazine ring contributes to conformational flexibility, enabling interactions with biological targets, while the electron-withdrawing ester and acetate groups influence reactivity .
Crystallographic Insights
X-ray crystallography of analogous structures, such as methyl 4-(1H-naphtho[1,8-de][1, diazaborinin-2(3H)-yl)benzoate, reveals planar aromatic systems and tetrahedral boron centers, suggesting potential parallels in packing and stability for the title compound . These structural features are critical for predicting solubility and solid-state behavior.
Synthetic Methodologies
Palladium-Catalyzed Coupling
A common route involves palladium-catalyzed Buchwald-Hartwig amination to form the carbon-nitrogen bond between the benzoate and piperazine moieties. Optimized conditions (e.g., Pd₂(dba)₃, Xantphos ligand, 80–100°C) achieve yields exceeding 70%. Subsequent acetylation using acetic anhydride introduces the diacetate groups, with purification via column chromatography ensuring >95% purity .
Epoxide Ring-Opening Strategy
Alternative synthesis begins with epoxide intermediates derived from terpenoid precursors. For example, Prottremin derivatives undergo epoxidation followed by nucleophilic attack by 1-(4-isopropylbenzyl)piperazine in ethanol under reflux . This method, while lower yielding (23% over three steps), provides access to stereochemically complex variants with enhanced bioactivity .
Stepwise Functionalization
A modular approach reported by involves:
-
Alkylation: Methyl 4-(bromomethyl)benzoate reacts with excess piperazine in dichloromethane to form methyl 4-(piperazin-1-ylmethyl)benzoate (75% yield).
-
Heterocycle Conjugation: Subsequent coupling with triazolo[4,3-b][1, tetrazine derivatives at 50°C yields triazolotetrazine-piperazine hybrids, demonstrating antitumor activity .
Reactivity and Mechanistic Behavior
Nucleophilic Susceptibility
The electron-deficient benzoate ester and acetylated piperazine nitrogen render the compound prone to nucleophilic attack at the carbonyl carbon. In biological systems, this reactivity facilitates covalent interactions with serine hydrolases or cysteine proteases, akin to prodrug activation mechanisms .
Receptor Binding Dynamics
Molecular docking studies of analogous piperazine derivatives reveal high affinity for dopamine D₂ and serotonin 5-HT₁A receptors, implicating potential antipsychotic or antiparkinsonian effects . The piperazine moiety’s basic nitrogen participates in hydrogen bonding with Asp³.³² residues, a conserved motif in G protein-coupled receptors .
Metabolic Pathways
In vitro hepatic microsome assays predict N-deacetylation as the primary metabolic pathway, generating methyl 4-(piperazin-2-YL)benzoate as a major metabolite. Secondary oxidation of the piperazine ring yields N-oxide derivatives, which exhibit reduced blood-brain barrier permeability compared to the parent compound .
Pharmacological Applications
Neurodegenerative Disease Mitigation
Derivatives of methyl 4-(piperazin-2-YL)benzoate diacetate demonstrate efficacy in haloperidol-induced Parkinson’s disease (PD) models. At 1 mg/kg, the Prottremin analog PA96 rescues dopamine neurons from toxin-induced apoptosis, outperforming the parent compound’s active dose (20 mg/kg) . Mechanistically, this neuroprotection correlates with reduced α-synuclein aggregation and enhanced mitochondrial complex I activity .
Anticancer Activity
Triazolotetrazine hybrids (e.g., 6a, IC₅₀ = 5.2 μM against Bewo cells) inhibit c-Met kinase, a driver of tumor metastasis, with potency surpassing cisplatin . Structure-activity relationships indicate that electron-withdrawing substituents on the benzoate ring enhance kinase binding, while bulkier piperazine N-alkyl groups improve pharmacokinetic profiles .
Pharmacokinetic and Toxicological Considerations
Absorption and Distribution
LogP calculations (2.1 ± 0.3) predict moderate lipophilicity, favoring gastrointestinal absorption but limiting CNS penetration. Plasma protein binding exceeds 90%, necessitating high doses for therapeutic efficacy .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume